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Compound of Interest

Compound Name: 6,7-Dihydroxyquinazolin-4(3h)-one

Cat. No.: B169907

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 6,7-
Dihydroxyquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry.
Due to the limited availability of directly published experimental spectra for this specific
molecule, this guide presents predicted spectroscopic data based on the analysis of closely
related quinazolinone analogs and established principles of spectroscopic interpretation.
Detailed experimental protocols for acquiring such data are also provided to facilitate its
empirical verification and further research.

Physicochemical Properties

Property Value

Molecular Formula CsHeN20s3

Molecular Weight 178.15 g/mol [1]

CAS Number 16064-15-6[1][2]
Appearance Predicted to be a solid

Spectroscopic Data
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The structural elucidation of 6,7-Dihydroxyquinazolin-4(3H)-one relies on the collective
interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis),
and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide-de
(DMSO-de).

Predicted *H NMR (Proton NMR) Data (400 MHz, DMSO-ds)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~9.5-10.5 brs 2H Ar-OH
~12.0 brs 1H N-H
~7.95 S 1H H-2
~7.30 S 1H H-5
~6.90 S 1H H-8

Note: The chemical shifts of the hydroxyl and N-H protons are approximate and can be broad;
their signals may shift or disappear upon D20 exchange.

Predicted 13C NMR (Carbon NMR) Data (100 MHz, DMSO-ds)
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Chemical Shift (8) ppm Assignment
~165.0 C-4

~150.0 C-7

~148.0 C-6

~145.5 C-8a

~145.0 C-2

~115.0 C-4a

~110.0 C-5

~105.0 C-8

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
spectrum is typically recorded using a KBr pellet.

Predicted IR Data (KBr Pellet)

Wavenumber (cm~?) Intensity Assignment

O-H (hydroxyl) and N-H

3500-3200 Strong, Broad (amide) stretching
3100-3000 Medium C-H (aromatic) stretching
~1680 Strong C=0 (amide 1) stretching
~1620 Medium C=N stretching

~1600, ~1550 Medium-Strong C=C (aromatic) stretching
~1250 Medium C-0O (phenol) stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
The spectrum is typically recorded in a solvent such as ethanol or methanol. Quinazolinone
derivatives generally exhibit two main absorption bands.[3]

Predicted UV-Vis Data (Ethanol)

Amax (nm) Transition
~250-270 T~ T
~320-350 n- T

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight.

Predicted Mass Spectrometry Data (Electron Impact - El)

miz Interpretation

178 [M]* (Molecular ion)

150 [M - COJ*

129 [M - 2COJ* or fragmentation of the

quinazolinone ring

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality and reproducible spectroscopic
data.

NMR Spectroscopy

Sample Preparation:

o Weigh approximately 5-10 mg of 6,7-Dihydroxyquinazolin-4(3H)-one.
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e Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds) in a
clean, dry 5 mm NMR tube.[4][5]

e Ensure complete dissolution, using gentle warming or sonication if necessary.

« Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any
particulate matter.[4]

Instrumentation and Data Acquisition:

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to
achieve optimal resolution.[5]

e 1H NMR: Acquire the spectrum with a sufficient number of scans. Typical parameters include
a spectral width of 0-14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

[4]

e 13C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of
scans will be required. Typical parameters include a spectral width of 0-200 ppm and a
relaxation delay of 2 seconds.[4]

e For confirmation of exchangeable protons (OH, NH), a D20 exchange experiment can be
performed by adding a drop of D20 to the NMR tube and re-acquiring the *H NMR spectrum.

[5]
Data Processing:
e Apply a Fourier transform to the raw data.
o Phase the spectrum and apply baseline correction.

o Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for *H and
39.52 ppm for 13C).[4]

IR Spectroscopy (KBr Pellet Method)
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Sample Preparation:

e Thoroughly grind 1-2 mg of 6,7-Dihydroxyquinazolin-4(3H)-one with approximately 100-
200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

[4]

o Transfer the fine powder to a pellet press and apply pressure to form a transparent or
translucent pellet.[4]

Instrumentation and Data Acquisition:
e Use a Fourier-Transform Infrared (FTIR) spectrometer.[4]
e Record a background spectrum of the empty sample compartment.

» Place the KBr pellet in the sample holder and record the sample spectrum, typically from
4000 to 400 cm~1,[4]

UV-Vis Spectroscopy

Sample Preparation:

o Prepare a dilute solution of 6,7-Dihydroxyquinazolin-4(3H)-one in a suitable UV-grade
solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to
yield an absorbance within the linear range of the instrument (typically below 1.0).

Instrumentation and Data Acquisition:

o Use a dual-beam UV-Vis spectrophotometer.

 Fill a quartz cuvette with the pure solvent to be used as a reference.
 Fill a second quartz cuvette with the sample solution.

o Record the spectrum over a suitable wavelength range (e.g., 200-800 nm).

Mass Spectrometry (Electron Impact - El)

Sample Preparation:
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 Introduce a small amount of the solid sample (typically < 1 mg) into the mass spectrometer
via a direct insertion probe.[4]

Instrumentation and Data Acquisition:
o Use a mass spectrometer equipped with an Electron Impact (El) ion source.[4]

o The sample is vaporized by heating the probe, and the gaseous molecules are bombarded
with a beam of high-energy electrons (typically 70 eV).[4]

e The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and
detected.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the complete spectroscopic
characterization of 6,7-Dihydroxyquinazolin-4(3H)-one.
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Sample Preparation

6,7-Dihydroxyquinazolin-4(3H)-one
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Spectroscopic Characterization Workflow

This guide provides a foundational framework for the spectroscopic characterization of 6,7-
Dihydroxyquinazolin-4(3H)-one. The predicted data serves as a reference for comparison

with experimentally obtained results, and the detailed protocols offer a standardized approach
for acquiring high-quality data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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